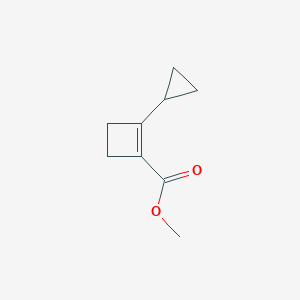

![molecular formula C13H10N2O2S B119590 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 143141-23-5](/img/structure/B119590.png)

1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Overview

Description

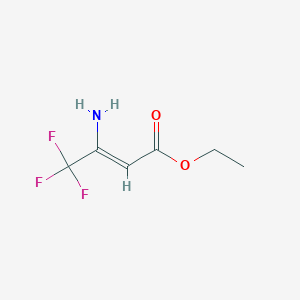

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound. The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

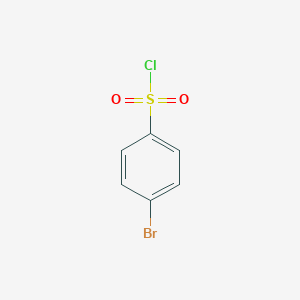

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is C10H9NO2S. It has an average mass of 207.249 Da and a monoisotopic mass of 207.035400 Da .Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a solid compound . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis of Boronic Acids

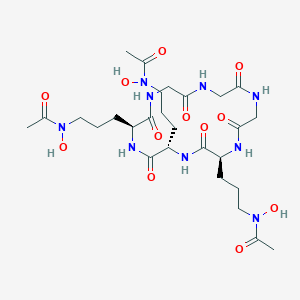

1-(Phenylsulfonyl)pyrrole: , a related compound, is used in the synthesis of boronic acids through lithiation followed by reaction with boronic esters . This process is crucial for the creation of boronic acids , which are essential intermediates in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the pharmaceutical industry for the construction of complex molecules.

Sulfonamide Derivatives

The compound serves as a precursor for the synthesis of sulfonamide derivatives . By reacting with nitrogen nucleophiles, it can produce a variety of sulfonamides, which are a class of organic compounds widely used in medicinal chemistry due to their antibacterial properties .

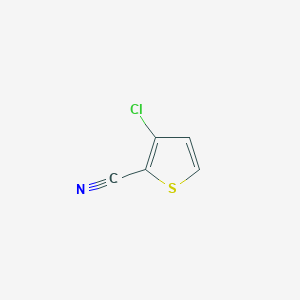

Heterocyclic Building Blocks

As a heterocyclic compound, it acts as a building block in various organic syntheses. The phenylsulfonyl group in particular is useful as a N-blocking and directing group , which can influence the reactivity and selectivity of the reactions .

Biological Activity Scaffolds

The pyrrolo[2,3-b]pyridine scaffold is of interest in the development of new biologically active compounds. Research has been conducted on synthesizing and characterizing new scaffolds based on this structure, which could lead to the discovery of novel therapeutic agents .

Safety and Hazards

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice/attention .

Mechanism of Action

Target of Action

It’s known that this compound serves as a heterocyclic building block in various organic syntheses .

Mode of Action

It’s known that the 1-(phenylsulfonyl) group serves as an n-blocking and directing group in various organic syntheses . This suggests that it may interact with its targets by blocking certain reactions or directing the course of chemical transformations.

Biochemical Pathways

It’s known to be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It’s also used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .

properties

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17,12-6-2-1-3-7-12)15-10-8-11-5-4-9-14-13(11)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQQULYWDIKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357361 | |

| Record name | 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

143141-23-5 | |

| Record name | 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic methods are available for producing 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines?

A1: A recent study [] showcased a palladium-catalyzed decarboxylative Suzuki coupling reaction. This method utilizes an azaindole-2-carboxylic acid derivative as the starting material and couples it with an arylboronic acid in the presence of a palladium catalyst. This approach allows for the efficient synthesis of a variety of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines.

Q2: Can the synthetic strategies used for 2-aryl derivatives be extended to other substituents on the pyrrolopyridine core?

A2: Yes, research [] also demonstrated the feasibility of employing a similar palladium-catalyzed Heck coupling reaction to introduce alkenyl substituents at the 2-position of the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine scaffold. This suggests the potential for adapting these catalytic approaches to incorporate diverse functionalities at this position.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)